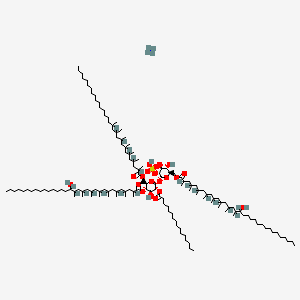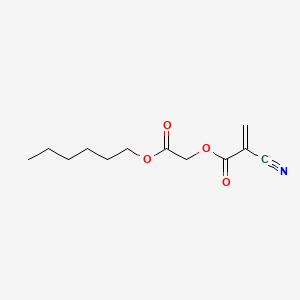![molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1](/img/structure/B1206523.png)
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
概要
説明
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸は、スルファニリド類に属する有機化合物です。これは、カルボン酸基で置換されたチオフェン環と、4-クロロアニリン部分に結合したスルホニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸の合成は、通常、以下の手順を伴います。
チオフェン環の形成: チオフェン環は、適切なジカルボニル化合物と元素状硫黄を塩基の存在下で反応させることにより合成できます。
カルボン酸基の導入: カルボン酸基は、カルボン酸クロリドとルイス酸触媒を使用して、フリーデル・クラフツアシル化反応によって導入できます。
スルホニル基の結合: スルホニル基は、チオフェン誘導体を塩基の存在下でスルホニルクロリドと反応させることにより導入できます。
4-クロロアニリンとのカップリング: 最終段階では、スルホニル化されたチオフェン誘導体を、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下など、適切な条件下で4-クロロアニリンとカップリングします。
工業生産方法
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸の工業生産方法は、同様の合成経路を伴う場合がありますが、大規模生産のために最適化されています。 これには、連続フローリアクター、自動合成プラットフォーム、効率的な精製技術の使用が含まれ、高収率と高純度が保証されます .
化学反応の分析
反応の種類
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化してスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、スルホニル基をチオール基に還元できます。
置換: この化合物は、特にクロロ基で、アミンやチオールなどの求核剤による求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: チオール誘導体。
科学研究アプリケーション
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸は、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 特に細菌のベータラクタマーゼ酵素に対する酵素阻害剤としての可能性について調査されています。
医学: 抗菌作用や抗炎症作用など、潜在的な治療特性について探求されています。
科学的研究の応用
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against beta-lactamase enzymes in bacteria.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸の作用機序には、酵素などの分子標的との相互作用が含まれます。たとえば、活性部位に結合してベータラクタム系抗生物質の加水分解を阻害することにより、ベータラクタマーゼ酵素を阻害できます。この阻害は、細菌における抗生物質耐性を克服する上で重要です。 この化合物は、他の分子経路とも相互作用し、観察された生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- 3-[(4-ブロモアニリノ)スルホニル]チオフェン-2-カルボン酸
- 3-[(4-フルオロアニリノ)スルホニル]チオフェン-2-カルボン酸
- 3-[(4-メトキシアニリノ)スルホニル]チオフェン-2-カルボン酸
ユニークさ
3-[(4-クロロアニリノ)スルホニル]チオフェン-2-カルボン酸は、反応性と生物学的標的との相互作用に影響を与える可能性のあるクロロ基の存在によってユニークです。クロロ基は、化合物の親油性を高め、細胞膜を透過して細胞内標的に到達する能力を向上させる可能性があります。 さらに、クロロ基は酵素や受容体との特定の相互作用に関与し、化合物のユニークな生物学的活性を促進する可能性があります.
類似化合物との比較
Similar Compounds
- 3-[(4-Bromoanilino)sulfonyl]thiophene-2-carboxylic acid
- 3-[(4-Fluoroanilino)sulfonyl]thiophene-2-carboxylic acid
- 3-[(4-Methoxyanilino)sulfonyl]thiophene-2-carboxylic acid
Uniqueness
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets. Additionally, the chloro group can participate in specific interactions with enzymes and receptors, contributing to the compound’s unique biological activity.
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKEEDITQJPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332234 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496051-23-1 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?
A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []
Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?
A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


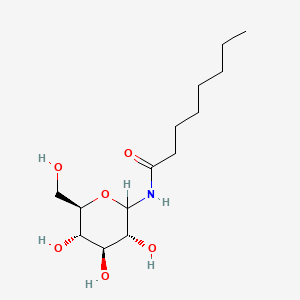


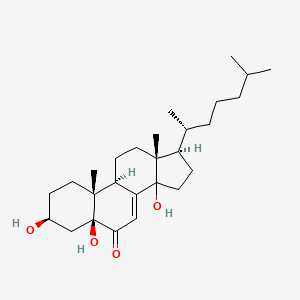

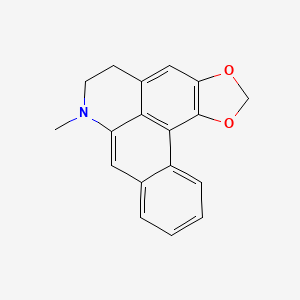
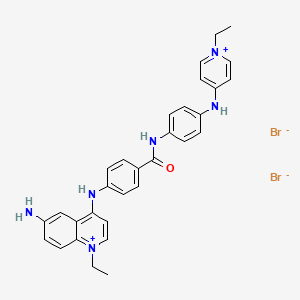
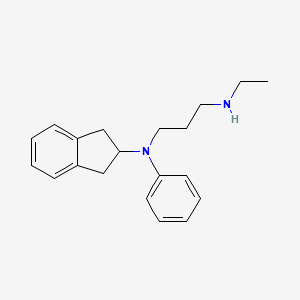


![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)

